5-Methylpicolinaldehyde
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving 5-Methylpicolinaldehyde are complex and involve various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
5-Methylpicolinaldehyde has a molecular weight of 121.137, a density of 1.1±0.1 g/cm3, and a boiling point of 208.8±20.0 °C at 760 mmHg . It is a yellow crystalline powder.
Scientific Research Applications
Chemical Reactions and Complex Formation
- 5-Methylpicolinaldehyde has been studied in the context of chemical reactions involving metals. For instance, in a study involving the Cu(II)-hydrazine-6-methylpicolinaldehyde system, researchers discovered new "in situ" reactions based on ligand formation by condensation of an amine and an aldehyde in the presence of a metal ion. This led to the formation of colored Cu(I)-azine and Cu(l)-hydrazone complexes, revealing a novel mode of homogeneous color development (Valcárcel & Pino, 1973).
Synthesis and Antimicrobial Activity
- Researchers have synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated them for antimicrobial activity, including tuberculostatic activity. These studies indicate the potential of 5-methylpicolinaldehyde derivatives in developing antimicrobial drugs (Gobis et al., 2022).
Analytical Reagent Applications
- 5-Methylpicolinaldehyde and its derivatives have been synthesized for application as analytical reagents. Researchers have determined their acid dissociation constants and found that they react with divalent metal ions in slightly basic media to form colored chelates. This property is significant for analytical chemistry applications (Otomo & Kodama, 1973).
Organic Synthesis
- In organic synthesis, 5-methylpicolinaldehyde derivatives have been utilized in the synthesis of tetrahydroisoquinolin-4-ols. This involves a one-pot synthesis approach, signifying its role in facilitating complex organic reactions (Moshkin & Sosnovskikh, 2013).
Catalytic Activity in Gold(I) Complexes
- A study showed that a mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde, derived from 5-methylpicolinaldehyde, was used as a precursor for the synthesis of a stable spirocyclic (alkyl)(amino)carbene. This carbene, when used as a ligand for gold(I) catalyzed hydroamination, demonstrates the potential of 5-methylpicolinaldehyde derivatives in catalysis (Zeng et al., 2009).
Nematicidal Activities
- In the field of agriculture, derivatives of benzaldehydes, including 5-methylpicolinaldehyde, have shown potential as nematicides. Research indicated their effectiveness against root-knot nematodes and opened possibilities for the development of new nematicides (Fráguas et al., 2020).
Spectroscopy and Sensor Applications
- 5-Methylpicolinaldehyde has been a subject of study in spectroscopy and sensor development. Research in this area involves understanding its electronic absorption spectra and applications in detecting changes in environmental conditions, such as pH (Halder, Hazra, & Roy, 2018).
Aroma Precursors in Food Chemistry
- In food chemistry, 5-methylpicolinaldehyde derivatives have been identified as aroma precursors. They can release Strecker aldehydes by hydrolysis, which occurs upon the addition of water or through human saliva during mastication. This discovery is significant for understanding and manipulating flavor profiles in foods (Granvogl, Beksan, & Schieberle, 2012).
properties
IUPAC Name |
5-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)8-4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARODJOLCPBJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440244 | |
Record name | 5-Methylpicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpicolinaldehyde | |
CAS RN |
4985-92-6 | |
Record name | 5-Methylpicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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